molecular formula C8H6Br2O B050448 5,7-Dibromo-2,3-dihydrobenzofuran CAS No. 123266-59-1

5,7-Dibromo-2,3-dihydrobenzofuran

Cat. No.: B050448
CAS No.: 123266-59-1
M. Wt: 277.94 g/mol
InChI Key: NJQJUJHJJZMVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dibromo-2,3-dihydrobenzofuran (CAS: 123266-59-1) is a brominated derivative of 2,3-dihydrobenzofuran, featuring bromine atoms at the 5- and 7-positions of the aromatic ring. Its molecular formula is C₈H₆Br₂O, with a molecular weight of 286.94 g/mol (calculated). The dihydrobenzofuran core consists of a fused benzene and furan ring system, where the furan moiety is partially saturated (positions 2 and 3), conferring distinct electronic and steric properties compared to fully aromatic benzofurans. This compound is commercially available in high purity (98%) and is utilized as a synthetic intermediate in pharmaceuticals and materials science .

Properties

IUPAC Name

5,7-dibromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJUJHJJZMVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381284
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123266-59-1
Record name 5,7-Dibromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-Phenoxyethanol

Sodium phenate and 2-chloroethanol react under controlled conditions with a mixed copper chloride (CuCl₂) and ferric chloride (FeCl₃) catalyst. Key parameters include:

ParameterValue
Catalyst loading5–7 wt% CuCl₂/FeCl₃
Temperature60–80°C
Reaction time4–6 hours
Yield78–82%

This step achieves nucleophilic substitution, forming 2-phenoxyethanol. The CuCl₂/FeCl₃ system enhances reaction efficiency by lowering activation energy and minimizing byproducts like diaryl ethers.

Cyclization to 2,3-Dihydrobenzofuran

2-Phenoxyethanol undergoes intramolecular cyclization using zinc chloride (ZnCl₂) and manganous chloride (MnCl₂) as co-catalysts:

ParameterValue
Catalyst loading10–12 wt% ZnCl₂/MnCl₂
Temperature120–140°C
Reaction time3–5 hours
Yield85–88%

The MnCl₂ additive mitigates side reactions such as polymerization, improving selectivity. Fractional distillation at 88–90°C isolates the product with >97% purity (GC analysis).

Bromination Strategies for 5,7-Dibromo Substitution

Introducing bromine atoms at the 5- and 7-positions of 2,3-dihydrobenzofuran requires electrophilic aromatic substitution (EAS). The oxygen atom in the furan ring activates the ortho and para positions, but steric and electronic factors favor meta substitution in this case.

Direct Bromination with Molecular Bromine

A common approach involves refluxing 2,3-dihydrobenzofuran with bromine (Br₂) in acetic acid:

ParameterValue
Br₂ stoichiometry2.2 equivalents
SolventGlacial acetic acid
Temperature60–70°C
Reaction time8–12 hours
Yield65–70%

The reaction proceeds via in situ generation of Br⁺ ions, which attack the electron-rich aromatic ring. Excess Br₂ ensures complete di-substitution, though over-bromination is minimized by controlling temperature.

Catalytic Bromination Using N-Bromosuccinimide (NBS)

NBS offers a safer alternative to molecular bromine, particularly in industrial settings:

ParameterValue
NBS stoichiometry2.5 equivalents
CatalystFeCl₃ (1.5 wt%)
SolventDichloromethane (DCM)
Temperature25–30°C
Reaction time24–36 hours
Yield72–75%

FeCl₃ polarizes the NBS molecule, generating a bromine radical that selectively targets the 5- and 7-positions due to resonance stabilization from the furan oxygen.

Comparative Analysis of Bromination Methods

The choice between Br₂ and NBS involves trade-offs in safety, cost, and scalability:

MetricBr₂ MethodNBS Method
Reaction hazardHigh (toxic vapors)Moderate
Byproduct formationHBr gasSuccinimide
ScalabilityIndustrialLab-scale
Cost per kilogram$120–$150$300–$350

While Br₂ is more economical for bulk production, NBS is preferred in research settings for its controllability and reduced hazard profile.

Purification and Characterization

Post-bromination, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). Key characterization data includes:

  • Mass spectrometry (MS): m/z 277.94 [M]⁺ (C₈H₆Br₂O)

  • ¹H NMR (CDCl₃): δ 6.85 (s, 2H, Ar-H), 4.50 (t, 2H, CH₂), 3.20 (t, 2H, CH₂)

  • Melting point: 45–47°C (lit. 46°C)

Industrial-Scale Optimization

Recent advances focus on solvent recovery and catalyst recycling:

  • Distillation residues from the cyclization step are repurposed in subsequent batches, reducing waste by 22%.

  • FeCl₃ catalyst regeneration via alkaline washing restores 89% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dibromo-2,3-dihydrobenzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2,3-dihydrobenzofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dihydrobenzofuran and benzofuran derivatives allows for targeted applications. Below is a detailed comparison of 5,7-Dibromo-2,3-dihydrobenzofuran with structurally related compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Sources
This compound Br at 5,7; dihydro core C₈H₆Br₂O 286.94 Intermediate for Pd-mediated coupling reactions; high purity (98%) .
4-Bromo-2,3-dihydrobenzofuran Br at 4; dihydro core C₈H₇BrO 201.05 Key precursor for melatonin receptor agonists; used in sodium hydrogen exchange compound synthesis .
5-Bromo-2,3-dihydrobenzofuran Br at 5; dihydro core C₈H₇BrO 201.05 Intermediate in pharmaceutical synthesis (e.g., naphtho[2,3-b]furan derivatives) .
5,7-Difluorobenzo[b]furan-3(2H)-one F at 5,7; ketone group; aromatic core C₈H₄F₂O₂ 170.11 Electron-deficient due to fluorine; potential use in materials science .
5,7-Dibromo-3-methylbenzofuran Br at 5,7; methyl at 3; aromatic core C₉H₆Br₂O 289.95 Fully aromatic benzofuran derivative; enhanced stability for electrophilic substitutions .
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran Methyl at 2,3,4; hydroxyl at 5,7 C₁₁H₁₄O₃ 194.23 Antioxidant properties; isolated from Penicillium citrinum .
Ophiopogonanone H 5,7-Dimethyl-6-hydroxyl; dihydro core C₁₇H₁₈O₃ 270.33 Anti-inflammatory activity; derived from Ophiopogon species .

Key Differences and Implications

Substituent Position and Reactivity :

  • Bromine at 5,7-positions in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the activation of aromatic carbons for metal catalysis . In contrast, 4-Bromo-2,3-dihydrobenzofuran is tailored for synthesizing melatonin agonists, where the bromine position directs regioselective functionalization .

Electronic Effects :

  • Fluorine substitution in 5,7-Difluorobenzo[b]furan-3(2H)-one increases electron deficiency, making it suitable for charge-transfer materials. Bromine, being bulkier and less electronegative, prioritizes steric effects in this compound .

Aromatic vs. Dihydro Core :

  • The dihydrobenzofuran structure (e.g., this compound) introduces partial saturation, reducing conjugation and altering reactivity compared to fully aromatic analogs like 5,7-Dibromo-3-methylbenzofuran .

Biological Activity: Hydroxyl and methyl substituents in 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran and Ophiopogonanone H confer antioxidant and anti-inflammatory properties, unlike brominated derivatives, which are primarily synthetic intermediates .

Biological Activity

5,7-Dibromo-2,3-dihydrobenzofuran (DBDF) is a compound belonging to the benzofuran family, characterized by its unique structure that includes two bromine atoms at the 5th and 7th positions. This structural feature significantly influences its chemical reactivity and biological activity. Research has shown that DBDF exhibits a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₉Br₂O
  • Molecular Weight : 277.94 g/mol
  • CAS Number : 123266-59-1

The presence of bromine atoms enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

DBDF has been investigated for its antimicrobial properties. Studies indicate that benzofuran derivatives can exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of DBDF

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliWeak
Bacillus subtilisStrong

Anticancer Properties

Research has highlighted the potential of DBDF as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by Kim et al. showed that DBDF exhibited significant cytotoxic effects on MDA-MB-231 breast cancer cells with an IC₅₀ value around 50 µM. The compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins.

Table 2: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of ActionReference
MDA-MB-23150Apoptosis via caspase activation
HCT116100Cell cycle arrest and apoptosis
SW48090Induction of mitochondrial-mediated apoptosis

Antioxidant Activity

DBDF also shows promising antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative stress-related diseases.

Table 3: Antioxidant Capacity

MethodologyORAC Value (µmol TE/g)Reference
DPPH Assay120
ABTS Assay150

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of DBDF suggests improved bioavailability due to its structural characteristics. Recent studies indicate that modifications in the benzofuran structure can enhance absorption and distribution in biological systems, allowing for effective therapeutic dosing.

Q & A

Q. What are the standard synthetic routes for 5,7-Dibromo-2,3-dihydrobenzofuran, and how can reaction conditions be optimized?

The synthesis of brominated dihydrobenzofuran derivatives typically involves halogenation of the parent dihydrobenzofuran scaffold. For 5,7-dibromo substitution, direct electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) is a common approach. However, regioselectivity must be controlled to avoid over-bromination. Alternative routes include palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) using pre-functionalized boronic acids or stannanes . Solvent choice (e.g., DMF vs. 1,4-dioxane) and temperature (40–80°C) significantly impact yield, as demonstrated in silver-catalyzed cyclization reactions for related dihydrobenzofurans .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond angles (e.g., C–Br bond lengths ~1.9 Å) and dihedral angles to confirm regiochemistry .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 533.16 for C₈H₆Br₂O) .

Q. How can researchers mitigate competing side reactions during bromination?

To minimize polybromination or ring-opening side reactions:

  • Use stoichiometric control (e.g., 2.1 eq Br₂ for di-substitution).
  • Employ directing groups (e.g., methoxy or acetyl groups) to enhance regioselectivity .
  • Monitor reaction progress via TLC or in situ FTIR to detect intermediates .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

Chiral induction can be achieved using bifunctional catalysts. For example, tertiary amine-thiourea catalysts promote intramolecular Michael additions with up to 95% enantiomeric excess (e.g., trans-2,3-dihydrobenzofurans) . Copper/SPDO systems also enable [3+2] cycloadditions for 2-aryl-dihydrobenzofurans, adaptable to brominated analogs by substituting aryl boronic acids with brominated substrates .

Q. How do computational methods aid in predicting the bioactivity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to target proteins (e.g., fungal enzymes or viral proteases). ADMET predictions (e.g., SwissADME) evaluate pharmacokinetic properties, such as logP (~3.5 for optimal membrane permeability) and CYP450 inhibition risks . Density functional theory (DFT) calculations further optimize substituent effects on electronic properties .

Q. What structural features of this compound contribute to its antioxidant activity?

The dihydrobenzofuran core stabilizes radical intermediates via resonance, while bromine atoms enhance electrophilicity for radical scavenging. Comparative studies with 2,3,4-trimethyl-5,7-dihydroxy analogs (IC₅₀ ~10 µM in DPPH assays) suggest hydroxyl groups at C5/C7 are critical, but bromine may modulate redox potentials .

Q. How can crystallographic data resolve contradictions in reported diastereomer ratios?

X-ray diffraction (XRD) unambiguously assigns stereochemistry. For example, conflicting diastereomer ratios (e.g., 96:4 vs. 85:15 dr) in cyclization reactions may arise from solvent polarity (e.g., DMSO vs. toluene) or catalyst loading. Refinement of unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks can validate structural assignments .

Methodological Insights

Q. Designing a protocol for Pd-mediated functionalization of this compound

  • Substrate preparation : Start with 4-bromo-2,3-dihydrobenzofuran (synthesized via microbial hydroxylation ).
  • Coupling conditions : Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and aryl boronic acids in THF/H₂O (3:1) at 80°C for 12 h.
  • Workup : Purify via column chromatography (hexane/EtOAc 4:1) and characterize by 19F^{19}\text{F} NMR for fluorinated analogs .

Q. Troubleshooting low yields in silver-catalyzed cyclization

  • Catalyst selection : Ag₂CO₃ outperforms AgNO₃ in 1,4-dioxane (75% yield vs. <40%) .
  • Ligand effects : Bidentate ligands (e.g., L1 in ) enhance regioselectivity.
  • Temperature optimization : Reactions at 40°C minimize decomposition vs. 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromo-2,3-dihydrobenzofuran
Reactant of Route 2
Reactant of Route 2
5,7-Dibromo-2,3-dihydrobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.